molecular formula C13H10N2 B13142443 9-Methyl-1,7-phenanthroline CAS No. 61351-94-8

9-Methyl-1,7-phenanthroline

Cat. No.: B13142443
CAS No.: 61351-94-8
M. Wt: 194.23 g/mol
InChI Key: CWTYGHVCTCNDCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1,7-phenanthroline typically involves the methylation of 1,7-phenanthroline. One common method is the reaction of 1,7-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, disrupt metal ion homeostasis, and generate reactive oxygen species, leading to oxidative stress in cells. These effects are particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 9-Methyl-1,7-phenanthroline is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and therapeutic agents .

Properties

CAS No.

61351-94-8

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

9-methyl-1,7-phenanthroline

InChI

InChI=1S/C13H10N2/c1-9-7-11-12(15-8-9)5-4-10-3-2-6-14-13(10)11/h2-8H,1H3

InChI Key

CWTYGHVCTCNDCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC3=C2N=CC=C3)N=C1

Origin of Product

United States

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